Kadcoccinone E

Description

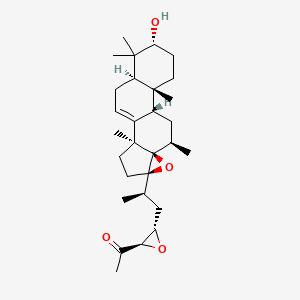

Kadcoccinone E is a lanostane-derived triterpenoid isolated from Kadsura coccinea, a plant renowned for its bioactive secondary metabolites . Structurally, it belongs to the kadcoccinone family, characterized by a 6/6/9-fused carbocyclic core and a rare oxabicyclo[4.3.1]decane skeleton . A distinguishing feature of this compound is its 23S,24R-configured epoxide moiety, which has been linked to enhanced cytotoxic activity compared to its stereoisomer, Kadcoccinone D (23R,24S configuration) . Its bioactivity profile includes significant cytotoxicity against cancer cell lines, positioning it as a candidate for antitumor drug development.

Properties

Molecular Formula |

C29H44O4 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

1-[(2R,3S)-3-[(2R)-2-[(2S,5R,7R,8R,10S,11R,14R,16R)-14-hydroxy-2,8,11,15,15-pentamethyl-6-oxapentacyclo[8.8.0.02,7.05,7.011,16]octadec-1(18)-en-5-yl]propyl]oxiran-2-yl]ethanone |

InChI |

InChI=1S/C29H44O4/c1-16(15-21-24(32-21)18(3)30)28-13-12-27(7)19-8-9-22-25(4,5)23(31)10-11-26(22,6)20(19)14-17(2)29(27,28)33-28/h8,16-17,20-24,31H,9-15H2,1-7H3/t16-,17-,20-,21+,22+,23-,24+,26-,27+,28-,29-/m1/s1 |

InChI Key |

MAULQXDFCRYBPM-FSMLFBNNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2C(=CC[C@@H]3[C@@]2(CC[C@H](C3(C)C)O)C)[C@]4([C@@]15[C@@](O5)(CC4)[C@H](C)C[C@H]6[C@@H](O6)C(=O)C)C |

Canonical SMILES |

CC1CC2C(=CCC3C2(CCC(C3(C)C)O)C)C4(C15C(O5)(CC4)C(C)CC6C(O6)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Kadcoccinone E from Kadsura coccinea involves several steps, including extraction, fractionation, and purification. The stems of the plant are typically dried and powdered before being subjected to solvent extraction using organic solvents like methanol or ethanol . The extract is then fractionated using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the natural plant source .

Chemical Reactions Analysis

Types of Reactions: Kadcoccinone E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Kadcoccinone E has garnered significant interest in scientific research due to its diverse biological activities . Some of its notable applications include:

Mechanism of Action

The exact mechanism of action of Kadcoccinone E is not fully understood. it is believed to exert its effects through multiple molecular targets and pathways . For instance, its anti-tumor activity may involve the inhibition of specific enzymes and signaling pathways critical for cancer cell proliferation and survival . Similarly, its anti-HIV activity could be attributed to the inhibition of viral replication and entry into host cells .

Comparison with Similar Compounds

Kadcoccinone E vs. Kadcoccinone D

The primary structural distinction between this compound and D lies in the stereochemistry of their epoxide groups (23S,24R vs. 23R,24S). This difference profoundly impacts cytotoxicity:

- Mechanistic Insight : The epoxide group’s orientation may influence redox activity or disrupt membrane integrity, though exact mechanisms remain under investigation.

Table 1: Structural and Bioactivity Comparison of this compound and D

| Parameter | This compound | Kadcoccinone D |

|---|---|---|

| Epoxide Configuration | 23S,24R | 23R,24S |

| Cytotoxicity (Relative) | High | Moderate |

| Key Cell Lines Tested | HL-60, A549, MCF-7 | HL-60, A549, MCF-7 |

| Reference |

This compound vs. Kadcoccinone B and C

Kadcoccinone B and C share the same triterpenoid backbone but differ in functional group modifications:

- Kadcoccinone B: Features a C-12/C-14 cleavage and hemiketal formation. Despite these alterations, it retains higher cytotoxic activity than Kadcoccinone C, likely due to preserved critical pharmacophores .

- Kadcoccinone C: Lacks the C-12/C-14 modifications seen in B and E. Its reduced activity highlights the importance of these structural elements in maintaining potency .

Table 2: Activity Ranking Among Kadcoccinones

| Compound | Cytotoxic Activity (Rank) | Structural Features |

|---|---|---|

| This compound | 1 | 23S,24R epoxide |

| Kadcoccinone B | 2 | C-12/C-14 cleavage, hemiketal |

| Kadcoccinone D | 3 | 23R,24S epoxide |

| Kadcoccinone C | 4 | Unmodified C-12/C-14 |

This compound vs. Kadcoccinone F

Kadcoccinone F, another congener, demonstrates broad-spectrum anticancer activity against HL-60, SMMC-7221, A-549, MCF-7, and SW480 cells . Key distinctions include:

- Structural Differences: Kadcoccinone F lacks the epoxide moiety but may possess alternative functional groups (e.g., lactones) contributing to its activity.

- Bioactivity Overlap : Both compounds target overlapping cell lines (e.g., A549, MCF-7), suggesting shared pathways, but potency variations remain unquantified in current studies .

Broader Context: Comparison with Non-Kadcoccinone Triterpenoids

- Physaminimin: A functionally similar antibiotic and anti-inflammatory compound, but lacks the cytotoxic specificity of this compound .

Critical Research Findings and Gaps

- Structure-Activity Relationships (SAR): The 23S,24R epoxide and C-12/C-14 modifications are critical for cytotoxicity. Stereochemical inversions or functional group losses (e.g., Kadcoccinone D vs. E) drastically reduce potency .

- Data Limitations: Most studies report relative cytotoxicity without IC50 values for this compound. Standardized assays across cell lines are needed for direct comparisons .

- Synthetic Challenges: The complex bicyclic core of this compound complicates synthetic accessibility, hindering large-scale pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.